molecular formula C20H27N5O2 B5430879 2-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No. B5430879
M. Wt: 369.5 g/mol
InChI Key: WDGUJHSOXBTASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrazolo[1,5-a][1,4]diazepine core, which is a type of nitrogen-containing heterocyclic compound . This core is fused with a piperazine ring, which is substituted with a 4-methoxybenzoyl group . These types of structures are often found in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a][1,4]diazepine core, the piperazine ring, and the 4-methoxybenzoyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-a][1,4]diazepine core, the piperazine ring, and the 4-methoxybenzoyl group . These groups could potentially undergo various chemical reactions, depending on the conditions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, similar compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

properties

IUPAC Name

(4-methoxyphenyl)-[4-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-27-19-5-3-16(4-6-19)20(26)24-11-9-23(10-12-24)15-17-13-18-14-21-7-2-8-25(18)22-17/h3-6,13,21H,2,7-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGUJHSOXBTASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN4CCCNCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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